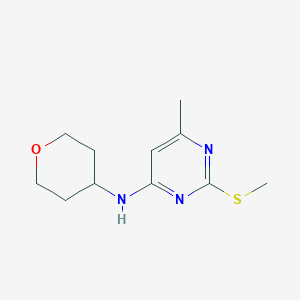![molecular formula C10H12F3N3O B6437008 3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine CAS No. 2549014-75-5](/img/structure/B6437008.png)
3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine is an organic compound, commonly known as 3-Me-6-TFEA, that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This compound is a synthetic pyridazine derivative, which is composed of two nitrogen atoms, a carbon atom, and six hydrogen atoms. Due to its unique chemical structure, 3-Me-6-TFEA has the ability to bind to a variety of molecules and has been widely used in the synthesis of pharmaceutical drugs. In addition, 3-Me-6-TFEA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and organic synthesis.
科学的研究の応用
3-Me-6-TFEA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and organic synthesis. For example, this compound has been shown to bind to a variety of molecules and has been used in the synthesis of pharmaceutical drugs. Additionally, 3-Me-6-TFEA has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, this compound has been used to study the structure-activity relationships of various molecules, as well as to study the mechanisms of action of various drugs.
作用機序
The mechanism of action of 3-Me-6-TFEA is not yet fully understood. However, it is believed that this compound binds to a variety of molecules, including proteins and small molecules, and that this binding is responsible for its various applications. In particular, it is believed that 3-Me-6-TFEA binds to proteins, which then alters their structure and/or function. Additionally, it is believed that 3-Me-6-TFEA can bind to small molecules, which then affects their metabolism and/or activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Me-6-TFEA are not yet fully understood. However, this compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and organic synthesis. In particular, this compound has been used to study the structure-activity relationships of various molecules, as well as to study the mechanisms of action of various drugs. Additionally, 3-Me-6-TFEA has been studied for its potential applications in the fields of medicinal chemistry and biochemistry.
実験室実験の利点と制限
The advantages of using 3-Me-6-TFEA in laboratory experiments include its ability to bind to a variety of molecules and its potential applications in the fields of medicinal chemistry, biochemistry, and organic synthesis. Additionally, this compound is relatively inexpensive and easy to synthesize. However, there are several limitations to using 3-Me-6-TFEA in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and its biochemical and physiological effects are still being studied. In addition, the use of 3-Me-6-TFEA may be limited by its potential toxicity.
将来の方向性
The potential future directions for the use of 3-Me-6-TFEA include its use in the synthesis of pharmaceutical drugs, its potential applications in the fields of medicinal chemistry and biochemistry, and its potential use as a drug target. Additionally, this compound may be used to study the structure-activity relationships of various molecules, as well as to study the mechanisms of action of various drugs. Furthermore, 3-Me-6-TFEA may be used to study the biochemical and physiological effects of various drugs. Finally, 3-Me-6-TFEA may be used to study the potential toxicity of various drugs.
合成法
The synthesis of 3-Me-6-TFEA can be achieved through a variety of methods. One of the most common methods is the reaction of 1-(2,2,2-trifluoroethyl)azetidin-3-yl chloride with 3-methyl-6-chloropyridazine. This reaction is conducted in a solvent such as acetonitrile or dimethylformamide, and typically requires the use of a base such as triethylamine or pyridine. The reaction is usually conducted at room temperature, with a reaction time of 1-2 hours.
特性
IUPAC Name |
3-methyl-6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-2-3-9(15-14-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXVBQNKLZHAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CN(C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6436933.png)
![3-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436945.png)
![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436953.png)
![5-methoxy-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6436957.png)

![7-methoxy-3-({1-[(4-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6436970.png)
![N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6436997.png)
![9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine](/img/structure/B6436999.png)
![N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6437004.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6437011.png)

![1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one](/img/structure/B6437021.png)
![1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B6437031.png)
![(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437033.png)